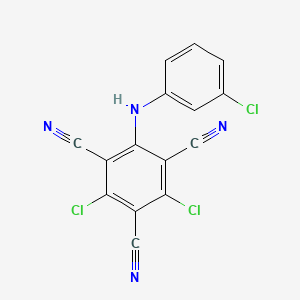
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile typically involves a multi-step process. One common method starts with the chlorination of nitrobenzene to produce m-chloronitrobenzene. This intermediate is then reduced to m-chloroaniline using hydrogen in the presence of a catalyst . The final step involves the reaction of m-chloroaniline with 4,6-dichloro-1,3,5-benzenetricarbonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and reduction processes, utilizing advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitrile groups or chlorine atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce a variety of substituted benzene derivatives .
科学的研究の応用
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which 2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
m-Chloroaniline: A simpler compound with similar structural features but fewer chlorine atoms.
2-Chloroaniline: Another related compound with different substitution patterns on the benzene ring.
Uniqueness
2-(m-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is unique due to its combination of multiple chlorine atoms and nitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such characteristics are desired .
特性
CAS番号 |
35727-99-2 |
|---|---|
分子式 |
C15H5Cl3N4 |
分子量 |
347.6 g/mol |
IUPAC名 |
2,4-dichloro-6-(3-chloroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H5Cl3N4/c16-8-2-1-3-9(4-8)22-15-11(6-20)13(17)10(5-19)14(18)12(15)7-21/h1-4,22H |
InChIキー |
UEEQECXNYDDYIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
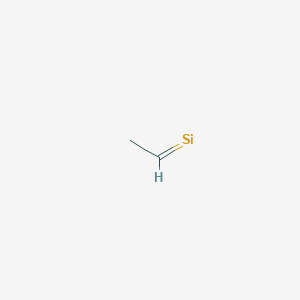
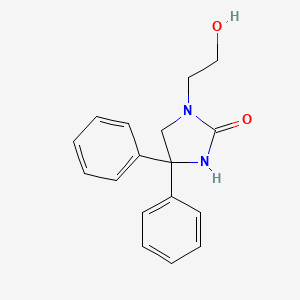



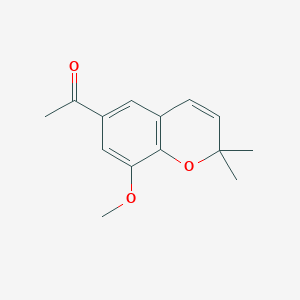

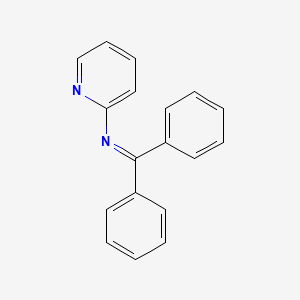

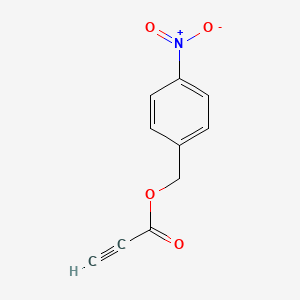

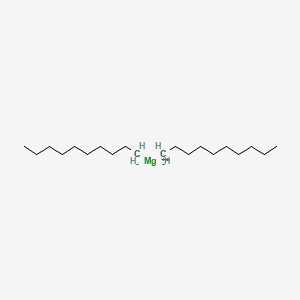
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
